molecular formula C21H20N2O5S2 B2579472 (E)-ethyl 4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate CAS No. 637319-01-8

(E)-ethyl 4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate

Cat. No.: B2579472
CAS No.: 637319-01-8
M. Wt: 444.52
InChI Key: OPWGAXRLWLJCDD-GHRIWEEISA-N
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Description

The compound (E)-ethyl 4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate features a thiazolidinone core substituted with a furan-2-ylmethylene group at position 5, a butanamido linker at position 3, and an ethyl benzoate moiety. Thiazolidinone derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory properties, making this compound a candidate for similar applications .

Properties

IUPAC Name

ethyl 4-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-2-27-20(26)14-7-9-15(10-8-14)22-18(24)6-3-11-23-19(25)17(30-21(23)29)13-16-5-4-12-28-16/h4-5,7-10,12-13H,2-3,6,11H2,1H3,(H,22,24)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWGAXRLWLJCDD-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity, synthesis, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan moiety, a thiazolidinone core, and an ethyl benzoate group. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to yield the desired product. For example, the synthesis may follow pathways similar to those reported for related thiazolidinone derivatives, which have demonstrated significant biological activities .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. A study highlighted that thiazolidinone derivatives can induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic factors such as caspase-3 and Bax, alongside increases in reactive oxygen species (ROS) levels .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AHL-6010Induces apoptosis via ROS
Compound BMCF-715Caspase activation
(E)-ethyl 4-(...)A549TBDTBD

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest that derivatives of thiazolidinones possess significant antibacterial properties against resistant strains of bacteria. For example, compounds derived from thiazolidinone frameworks have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Data

StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The biological activity of this compound is thought to involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells by modulating mitochondrial membrane potential and increasing intracellular calcium levels.
  • Antioxidant Activity : The presence of furan and thiazolidinone rings may contribute to antioxidant properties, potentially mitigating oxidative stress within cells.
  • Enzyme Inhibition : Some studies suggest that thiazolidinone derivatives can inhibit specific enzymes involved in bacterial metabolism, leading to their antimicrobial effects .

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

  • Case Study A : A derivative showed significant tumor reduction in xenograft models when administered at varying doses over a period of weeks.
  • Case Study B : In vitro studies demonstrated that certain derivatives could effectively inhibit viral replication in cell cultures infected with human coronaviruses .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-ethyl 4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate exhibit significant anticancer properties. The thiazolidinone moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Several studies have demonstrated that derivatives of thiazolidinones can effectively target multiple cancer types, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar thiazolidinone structures have shown efficacy against various bacterial strains and fungi. The furan ring is also known to enhance the antimicrobial properties of organic compounds, indicating that this compound could be explored for developing new antibiotics or antifungal agents .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and esterification processes. The synthesis pathway not only affects the yield but also the biological activity of the final product, emphasizing the importance of optimizing synthetic routes for desired outcomes .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance, a study demonstrated that the compound inhibited cell growth in breast cancer cells by inducing apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR) Analysis

SAR studies have been pivotal in understanding how modifications to the molecular structure influence biological activity. Variations in substituents on the thiazolidinone ring have shown to significantly affect potency against cancer cells, providing insights for future drug design efforts aimed at maximizing efficacy while minimizing toxicity .

Comparison with Similar Compounds

Thiazolidinone-Based Analogs

Compounds 4a-j (e.g., ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates) share the thiazolidinone core but differ in substituents (Table 1). Key distinctions include:

  • Substituent at position 5 : The target compound has a furan-2-ylmethylene group, while 4a-j analogs feature a methoxy-oxoethylidene moiety.

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Core Structure Position 5 Substituent Position 2 Substituent Key Functional Groups
Target Compound Thiazolidinone Furan-2-ylmethylene (E) Butanamido linker Thioxo (C=S), Ester
4a-j (e.g., 4c) Thiazolidinone Methoxy-oxoethylidene Benzamido Thioxo (C=S), Ester, Amide

Impact of Substituents :

  • The furan ring in the target compound may engage in π-π stacking with aromatic residues in biological targets, whereas methoxy-oxoethylidene groups in 4a-j could enhance electron-withdrawing effects, altering reactivity .

Thiazolo-Pyrimidine Derivatives

Compounds like ethyl 4-(5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3-yl)benzoate () share sulfur-containing heterocycles but differ in core structure:

  • Core: Thiazolo[4,5-d]pyrimidine vs. thiazolidinone.
  • Substituents : A methyl group at position 5 and a fused pyrimidine ring in thiazolo-pyrimidines, contrasting with the furan-methylene group in the target compound .

Computational Structural Similarity Analysis

Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.6–0.7) to 4a-j analogs due to shared thiazolidinone cores but lower similarity (~0.3–0.4) to thiazolo-pyrimidines. Graph-based comparisons () highlight conserved subgraphs (e.g., thioxo groups) but divergent substituent topologies .

Q & A

Q. What strategies enhance the compound’s solubility for pharmacokinetic studies?

  • Methodological Answer : Co-solvency with PEG-400 or cyclodextrin inclusion complexes improves aqueous solubility. Prodrug strategies, such as ester-to-acid hydrolysis of the ethyl benzoate group, can enhance bioavailability. Solubility parameters (Hansen solubility parameters) guide solvent selection .

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